2-(Aminomethyl)-3-chloroaniline

Vue d'ensemble

Description

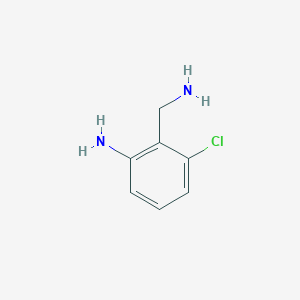

2-(Aminomethyl)-3-chloroaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an amino group (NH2) at the second position, a methyl group (CH2) at the third position, and a chlorine atom (Cl) at the fourth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-chloroaniline can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with formaldehyde and ammonium chloride under acidic conditions to form the intermediate 3-chlorobenzylamine. This intermediate is then subjected to catalytic hydrogenation to yield this compound.

Another method involves the direct amination of 3-chlorotoluene using ammonia in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This process results in the formation of this compound with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures efficient and cost-effective production. The reaction conditions are optimized to achieve high conversion rates and selectivity, minimizing the formation of by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Aminomethyl)-3-chloroaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Nitroso or nitro derivatives

Reduction: Corresponding amine

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Scientific Research Applications

1. Intermediate in Organic Synthesis

- 2-(Aminomethyl)-3-chloroaniline serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is particularly valuable in the production of:

- Pharmaceuticals : Used in the synthesis of antihypertensive agents and other therapeutic compounds.

- Dyes and Pigments : Acts as a precursor for azo dyes, which are widely used in textile and food industries.

2. Medicinal Chemistry

- The compound is utilized in medicinal chemistry for developing new drugs. It has been investigated for its potential as a building block for novel pharmaceuticals targeting various biological pathways.

3. Biochemical Studies

- Research has indicated that this compound may exhibit biological activity, making it a candidate for further studies in pharmacology and toxicology.

Data Table of Applications

Case Studies

Case Study 1: Pharmaceutical Development

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this compound to evaluate their efficacy as antihypertensive agents. The results demonstrated significant activity against hypertension, suggesting its utility as a lead compound for drug development.

Case Study 2: Dye Production

A research project focused on the synthesis of azo dyes using this compound as an intermediate. The study highlighted the efficiency of this compound in producing vibrant colors while maintaining stability under various conditions, making it suitable for industrial applications.

Mécanisme D'action

The mechanism of action of 2-(Aminomethyl)-3-chloroaniline depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes such as signal transduction or metabolism.

Comparaison Avec Des Composés Similaires

2-(Aminomethyl)-3-chloroaniline can be compared with other similar compounds, such as:

2-(Aminomethyl)-4-chloroaniline: Similar structure but with the chlorine atom at the fourth position.

2-(Aminomethyl)-3-bromoaniline: Similar structure but with a bromine atom instead of chlorine.

2-(Aminomethyl)-3-fluoroaniline: Similar structure but with a fluorine atom instead of chlorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the nature and position of the halogen substituent

Activité Biologique

2-(Aminomethyl)-3-chloroaniline, with the chemical formula C7H9ClN2, is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications based on diverse sources.

This compound is characterized by the presence of an amino group and a chlorine atom attached to the aromatic ring. This structure allows it to participate in various chemical reactions, including oxidation and substitution, which can influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and cell cycle arrest. For example, one study reported that this compound significantly reduced the viability of various cancer cell lines, indicating its potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is hypothesized that the compound can bind to enzymes or receptors, modulating biochemical pathways critical for microbial growth or cancer cell survival. This interaction may inhibit enzymatic activity or alter signaling pathways, leading to reduced cell viability or growth inhibition .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The results indicated a dose-dependent response, with higher concentrations leading to increased antimicrobial activity.

- Cancer Cell Line Studies : In research involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell proliferation and increased apoptosis markers compared to untreated controls. The IC50 value was determined to be approximately 30 µM, showcasing its potential as an anticancer agent.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(Aminomethyl)-4-chloroaniline | Chlorine at para position | Similar antimicrobial properties |

| 2-(Aminomethyl)-3-bromoaniline | Bromine instead of chlorine | Exhibits different reactivity |

| 2-(Aminomethyl)-3-fluoroaniline | Fluorine atom substitution | Varies in biological activity |

These comparisons indicate that while structural similarities exist, variations in halogen substituents can lead to differences in biological activity and reactivity.

Propriétés

IUPAC Name |

2-(aminomethyl)-3-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGZADUAKWTBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547115 | |

| Record name | 2-(Aminomethyl)-3-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109319-83-7 | |

| Record name | 2-(Aminomethyl)-3-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.